N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
This compound features an ethanediamide (oxalamide) backbone bridging two pharmacologically relevant moieties:
- Aryl group: A 3-fluoro-4-methylphenyl substituent, which combines lipophilic (methyl) and electron-withdrawing (fluoro) properties.
- Ethyl-branched heterocycles: A 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group (a partially saturated quinoline derivative) and a 4-methylpiperazin-1-yl group. The tetrahydroquinoline core may enhance aromatic interactions, while the methyl-piperazine moiety contributes to solubility and metabolic stability.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FN5O2/c1-18-6-8-21(16-22(18)27)29-26(34)25(33)28-17-24(32-13-11-30(2)12-14-32)20-7-9-23-19(15-20)5-4-10-31(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFJAKPPOCPFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluoro-substituted aromatic ring ,
- A tetrahydroquinoline moiety , and
- A piperazine group .
This structural diversity may contribute to its biological activity by facilitating interactions with various biological targets.
Pharmacological Profile
Research indicates that the compound exhibits significant pharmacological activities, particularly in the following areas:
- Anticancer Activity :
- Cholinesterase Inhibition :
- Dopamine Receptor Modulation :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine and tetrahydroquinoline moieties significantly impact the biological activity of the compound. For instance:
| Structural Feature | Modification | Biological Activity Impact |
|---|---|---|
| Fluorine Substitution | Increased lipophilicity | Enhanced receptor binding affinity |
| Tetrahydroquinoline | Variations in alkyl groups | Altered potency against cancer cell lines |
| Piperazine Ring | Substituent changes | Modulation of cholinesterase inhibition |
These findings underline the importance of specific functional groups in determining the overall efficacy of the compound.
Study 1: Anticancer Efficacy
In a study evaluating various tetrahydroquinoline derivatives, it was found that compounds similar to this compound exhibited cytostatic effects against pancreatic cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics .
Study 2: Neuroprotective Effects
Another investigation focused on cholinesterase inhibition revealed that derivatives containing the tetrahydroquinoline structure exhibited selective inhibition of butyrylcholinesterase (BChE), with an IC50 value significantly lower than that of conventional inhibitors like physostigmine . This positions the compound as a potential candidate for further development in Alzheimer’s disease treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
4-Methoxyphenyl (–3, 8) introduces solubility but may increase susceptibility to oxidative metabolism via O-demethylation .
Heterocyclic Moieties: Tetrahydroquinoline (target and ) vs. thiazolo-triazole (): The former may engage in π-π stacking with aromatic residues in enzyme pockets, while the latter’s fused heterocycle could disrupt protein-protein interactions . 4-Methylpiperazine (target) vs. piperidine () or benzoyl-piperazine (): Methylpiperazine enhances solubility and metabolic stability compared to unsubstituted piperidine, while benzoyl groups may introduce steric hindrance .
Butanediamide () offers greater flexibility, which may improve off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
